2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-fluorophenyl)propanamide
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Overview
Description
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluorophenyl)propanamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring, an acetamido group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the pyridazine ring.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.
Incorporation of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-chlorophenyl)propanamide
- 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-bromophenyl)propanamide
- 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-methylphenyl)propanamide
Uniqueness
The uniqueness of 2-(5-acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(4-fluorophenyl)propanamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19FN4O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C21H19FN4O3/c1-13(20(28)24-17-10-8-16(22)9-11-17)26-21(29)19(23-14(2)27)12-18(25-26)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
JGONWFWTHTUZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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